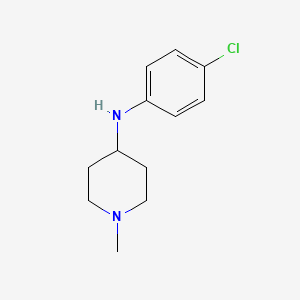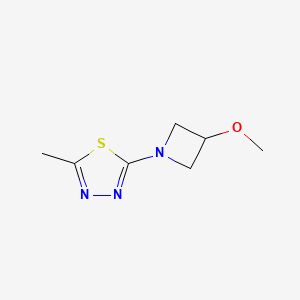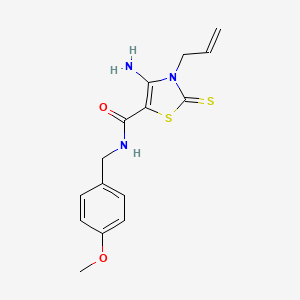![molecular formula C8H14ClF2N B2937428 8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride CAS No. 2287274-90-0](/img/structure/B2937428.png)
8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluoro-6-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 8,8-Difluoro-6-azaspiro[3.5]nonane hydrochloride is1S/C8H13F2N.ClH/c9-8(10)4-5-11-6-7(8)2-1-3-7;/h11H,1-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
The molecular weight of 8,8-Difluoro-6-azaspiro[3.5]nonane hydrochloride is 197.66 . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants
This study delves into the anticonvulsant activities of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, which exhibit significant anti-electroshock seizure (MES) activity. Employing Topliss structure activity and Craig plot analytical approaches, along with semiempirical methods and CLOG P analysis, the research identifies several substituted benzyloxy compounds with notable activity. X-ray crystal analysis further compares the active compounds against inactive counterparts to elucidate structural differences influencing anticonvulsant properties (Farrar et al., 1993).
BMY 7378: Selectivity Towards Alpha 1D-Adrenoceptor
BMY 7378, known for its 5-HT1A receptor partial agonism, demonstrates selectivity for the alpha 1D-adrenoceptor subtype. The study employs competition assays to establish its affinity across different adrenoceptor subtypes, highlighting its potential for targeted receptor modulation (Goetz et al., 1995).
Diversity-Oriented Synthesis of Azaspirocycles
The research introduces a multicomponent condensation approach for creating omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of various heterocyclic azaspirocycles. These compounds, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, hold significant potential for drug discovery due to their complex and functionally diverse structures (Wipf et al., 2004).
Copper-Catalyzed Intramolecular Trifluoromethylation
This study explores the copper-catalyzed trifluoromethylation of N-benzylacrylamides, coupled with dearomatization, to construct trifluoromethylated 2-azaspiro[4.5]decanes. The process yields compounds with adjacent quaternary stereocenters, demonstrating a significant advancement in the synthesis of complex spirocyclic structures (Han et al., 2014).
Induction of Non-Specific Suppressor Cells by Azaspirane
SK&F 105685, an azaspirane compound, exhibits therapeutic activity in rat models of autoimmune disease by inducing non-specific suppressor cells. This study provides insights into the immunomodulatory effects of azaspirane derivatives, contributing to a deeper understanding of their potential therapeutic applications (Badger et al., 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
8,8-difluoro-6-azaspiro[3.5]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(2-1-3-7)5-11-6-8;/h11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAUYLDNACPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CNC2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Chloropyridine-3-carbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B2937349.png)
![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2937353.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide](/img/structure/B2937355.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)
![lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate](/img/structure/B2937360.png)
![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)


![5-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2937365.png)
![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)
![N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)
